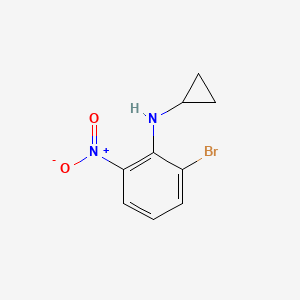

2-bromo-N-cyclopropyl-6-nitroaniline

Description

2-Bromo-N-cyclopropyl-6-nitroaniline is a substituted aniline derivative featuring a bromo group at position 2, a nitro group at position 6, and a cyclopropyl moiety attached to the amine nitrogen. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and bromo groups, combined with the strained cyclopropane ring.

Properties

Molecular Formula |

C9H9BrN2O2 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

2-bromo-N-cyclopropyl-6-nitroaniline |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |

InChI Key |

PQSNJDLPRHVVLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=CC=C2Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-6-nitroaniline

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Substituents : Bromo (position 2), nitro (position 6), and an unsubstituted amine group.

- Key Properties :

4-Bromo-2-fluoro-6-nitroaniline

- Molecular Formula : C₆H₄BrFN₂O₂ (inferred from )

- Molecular Weight : ~233.01 g/mol (calculated)

- Substituents : Bromo (position 4), fluoro (position 2), nitro (position 6).

- Fluorine’s small size minimizes steric hindrance, allowing for regioselective reactions at the aromatic ring .

N-Cyclopropyl-6-nitroaniline Derivatives

- Steric Effects : The cyclopropyl group imposes significant steric hindrance, reducing nucleophilic reactivity at the amine site.

- Electronic Effects : The cyclopropane ring’s conjugation with the aromatic system may delocalize electron density, altering redox properties.

- Stability : Cyclopropane’s strain may increase susceptibility to ring-opening reactions under acidic or thermal conditions.

Comparative Data Table

*Theoretical calculation based on parent structure.

Research Implications and Limitations

- Synthetic Applications : The N-cyclopropyl group in 2-bromo-N-cyclopropyl-6-nitroaniline may hinder traditional amine-based reactions but could enhance selectivity in cross-coupling or cycloaddition processes.

- Biological Activity : Bulky N-substituents in similar compounds are associated with improved pharmacokinetic profiles, though this requires experimental validation .

- Data Gaps : Detailed spectroscopic or thermodynamic data for 2-bromo-N-cyclopropyl-6-nitroaniline are absent in the provided evidence, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.